1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine
Description
Propriétés
Numéro CAS |
6267-41-0 |
|---|---|
Formule moléculaire |
C7H9N5 |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
1,5-dimethylpyrazolo[3,4-d]pyrimidin-4-imine |
InChI |
InChI=1S/C7H9N5/c1-11-4-9-7-5(6(11)8)3-10-12(7)2/h3-4,8H,1-2H3 |
Clé InChI |
CRCJKNGIKFKKII-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C(C1=N)C=NN2C |
Origine du produit |
United States |
Méthodes De Préparation
Base-Mediated Cyclization with Nitriles
A widely adopted strategy for pyrazolo[3,4-d]pyrimidine cores involves cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with nitrile derivatives. For instance, potassium t-butoxide in t-butanol facilitates nucleophilic attack at the nitrile carbon, followed by cyclization to form the pyrimidine ring. Adapting this method, 1,5-dimethyl substitution may arise from using methyl-substituted nitriles or introducing methyl groups during subsequent steps.
Example Protocol :
-
Reactant : 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv)
-
Nitrile Source : Acetonitrile (2.5 equiv) in t-butanol
-
Base : Potassium t-butoxide (1.2 equiv)
-
Conditions : Reflux at 82°C for 12–16 hours
-
Workup : Neutralization with acetic acid, extraction with ethyl acetate, and silica gel chromatography
Key Observations :
Formamide-Mediated Cyclization
Formamide serves as both solvent and ammonia source in one-pot cyclizations. In a representative procedure, 5-amino-1-methylpyrazole-4-carbonitrile reacts with formamide under reflux to form the pyrimidine ring, with acetic anhydride accelerating imine formation.
Optimization Parameters :
-
Temperature : 150–160°C (sand bath)
-
Catalyst : Acetic anhydride (5–10 mol%)
-
Reaction Time : 8–10 hours
Characterization Data :
-
IR : Absence of nitrile stretch (~2,200 cm⁻¹), emergence of imine C=N at ~1,650 cm⁻¹.
-
¹H NMR : Singlets for N–CH₃ (δ 3.2–3.5 ppm) and C–CH₃ (δ 2.4–2.6 ppm).
Post-Functionalization of Pyrazolo[3,4-d]pyrimidine Intermediates
Methylation of Pyrazolo[3,4-d]pyrimidin-4-amine
Starting from 1-methylpyrazolo[3,4-d]pyrimidin-4-amine, selective N-methylation at position 5 can be achieved using methyl iodide in DMF with NaH as base.
Procedure :
-
Substrate : 1-Methylpyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv)
-
Methylating Agent : CH₃I (1.5 equiv)
-
Base : NaH (2.0 equiv) in anhydrous DMF
-
Conditions : 0°C → rt, 6 hours
-
Yield : ~55% after recrystallization (ethanol/water)
Challenges :
Reductive Amination Approaches
Imine formation via reductive amination offers an alternative route. Reacting 1,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one with ammonium acetate and sodium cyanoborohydride in methanol yields the target imine.
Reaction Scheme :
Advantages :
-
Mild conditions (rt, 12–24 hours)
-
Avoids high-temperature steps, reducing decomposition risks
One-Pot Multicomponent Syntheses
Biginelli-Type Condensation
Adapting the Biginelli reaction, a three-component system using methyl acetoacetate, methylhydrazine, and guanidine derivatives under acidic conditions generates the pyrazolo[3,4-d]pyrimidine scaffold.
Typical Conditions :
-
Catalyst : HCl (conc.) or p-TsOH
-
Solvent : Ethanol or acetic acid
-
Temperature : Reflux (78–110°C)
-
Yield : 40–50%
Limitations :
-
Poor regioselectivity for 1,5-dimethyl substitution
-
Requires rigorous purification (column chromatography)
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A reported protocol for analogous compounds uses:
-
Reactants : 5-Amino-1-methylpyrazole-4-carbonitrile, DMF-DMA (N,N-dimethylformamide dimethyl acetal)
-
Conditions : 150°C, 300 W, 20 minutes
-
Post-Irradiation Treatment : Acidic hydrolysis (HCl, 1M) to form imine
Benefits :
-
Reaction completion in <30 minutes
-
Improved yields (60–70%) due to reduced side reactions
Analytical and Spectroscopic Validation
Structural Confirmation via NMR
Critical NMR signals for this compound include:
Analyse Des Réactions Chimiques
4. Applications de la recherche scientifique
La 1,5-diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur d'enzyme, en particulier dans l'inhibition des kinases dépendantes des cyclines (CDK).
Médecine : Enquête sur ses propriétés anticancéreuses, montrant des activités cytotoxiques contre diverses lignées de cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action de la 1,5-diméthyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur des CDK, il se lie au site actif de l'enzyme, empêchant son interaction avec les substrats et inhibant ainsi la progression du cycle cellulaire. Cela conduit à l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including 1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines.
Key Findings:
- A study reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited high inhibitory activity against multiple tumor cell lines, with specific compounds showing IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin .
- The compound 1a (related to this compound) was found to induce apoptosis in A549 lung cancer cells at low micromolar concentrations .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | A549 | 2.24 | Induces apoptosis |
| 12b | A549 | 8.21 | EGFR inhibition |
| 12b | HCT-116 | 19.56 | EGFR inhibition |
Epidermal Growth Factor Receptor Inhibition
The epidermal growth factor receptor (EGFR) is a significant target in cancer therapy due to its role in tumor growth and progression. Recent research has focused on designing pyrazolo[3,4-d]pyrimidine derivatives that act as EGFR tyrosine kinase inhibitors.
Key Findings:
- New derivatives were synthesized and evaluated for their inhibitory activity against wild-type and mutant EGFR. Notably, some compounds demonstrated IC50 values as low as 0.016 µM against wild-type EGFR .
- The ability to inhibit P-glycoprotein was also assessed, indicating potential for overcoming multidrug resistance in cancer treatment .
Table 2: EGFR Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | EGFR Type | IC50 (µM) |
|---|---|---|
| 12b | Wild Type | 0.016 |
| 12b | Mutant (T790M) | 0.236 |
Synthesis and Structure-Activity Relationship
The synthesis of this compound and its analogs has been explored to understand their structure-activity relationships (SAR). Various synthetic routes have been developed to optimize yield and biological activity.
Key Findings:
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents/Functional Groups | Key Applications |
|---|---|---|
| 1,5-Dimethyl-1H-pyrazolo[...]-imine | 1,5-dimethyl; C4=NH (imine) | Corrosion inhibition |
| 1,5-Diphenyl-6-substituted[...]-ones | 1,5-diphenyl; C4=O (ketone) | Anticancer agents |
| 4-Chloro-6-(chloromethyl)-1-methyl[...]pyrimidine | 4-Cl; 6-CH2Cl; 1-methyl | Pharmacological intermediates |
| 1-Phenyl-1H-pyrazolo[...]pyrimidin-4(5H)-one | 1-phenyl; C4=O | Synthetic intermediates |
| 6-Bromopyrazolo[...]pyrimidin-4(5H)-one | 6-Br; C4=O | Antigout/antihyperuricemic |
Corrosion Inhibition Performance
The 1,5-dimethyl derivative exhibits mixed-type inhibition in 1 M HCl, with efficiency increasing with concentration but decreasing with temperature. Quantum chemical calculations (e.g., B3LYP/6-31G(d,p)) correlate its high inhibition efficiency (92% at 303 K) with electron-rich regions at the imine and pyrazole nitrogen atoms, facilitating adsorption on Fe surfaces . Comparatively, 1,5-diallyl analogs show lower efficiency (~85%), likely due to reduced steric accessibility .
Table 2: Corrosion Inhibition Parameters
| Compound | Inhibitory Efficiency (303 K) | Adsorption Isotherm | ΔG°ads (kJ/mol) | Reference |
|---|---|---|---|---|
| 1,5-Dimethyl-1H-pyrazolo[...]-imine | 92% | Langmuir | -34.1 | |
| 1,5-Diallyl-1H-pyrazolo[...]-one | 85% | Langmuir | -30.2 |
Thermodynamic and Kinetic Stability
The imine group in 1,5-dimethyl derivatives enhances electron density, improving adsorption kinetics. However, ketone-containing analogs (e.g., 4(5H)-ones) exhibit greater thermal stability, as seen in their higher decomposition temperatures (>250°C vs. ~200°C for imine derivatives) .
Activité Biologique
1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine (CAS No. 7254-33-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in cancer progression and other diseases. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Chemical Formula : C7H8N4O2
- Molecular Weight : 180.17 g/mol
- IUPAC Name : 1,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
- Appearance : Powder
Research indicates that this compound acts primarily as an inhibitor of the epidermal growth factor receptor (EGFR). This receptor plays a crucial role in cell proliferation and survival pathways. Inhibition of EGFR can lead to reduced cancer cell growth and increased apoptosis in tumor cells.
Antiproliferative Activity
A study evaluating various derivatives of pyrazolo[3,4-d]pyrimidine found that certain compounds exhibited significant antiproliferative effects against human cancer cell lines A549 (lung cancer) and HCT-116 (colon cancer). Notably:
- Compound 12b demonstrated potent anti-proliferative activity with IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells.
- The compound also showed strong inhibitory activity against both wild-type EGFR (IC50 = 0.016 µM ) and mutant EGFR (IC50 = 0.236 µM ) .
Apoptotic Induction
Flow cytometric analyses indicated that compound 12b effectively induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold), suggesting a shift towards pro-apoptotic signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidine have been studied for their antimicrobial activities. For instance:
- Compound 7b showed excellent antimicrobial efficacy with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens .
Case Studies
Several case studies highlight the compound's potential in clinical applications:
- EGFR Inhibition : In a study focused on developing new EGFR inhibitors, several pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. The most promising candidates were evaluated for their selectivity and potency against both wild-type and mutant forms of EGFR .
- Antimicrobial Applications : Another research effort explored the use of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents against resistant strains of bacteria. The findings suggest that these compounds could serve as effective alternatives to traditional antibiotics .
Summary of Findings
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine?
The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. A representative method includes:
- Step 1 : Reacting 1,5-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-thione with diphenyl hydrazonoyl chloride in THF under reflux with triethylamine as a catalyst .
- Step 2 : Purification via silica gel chromatography (hexane/ethyl acetate) and recrystallization from ethanol, yielding ~60% purity .
- Alternative routes : Intramolecular cyclization of dithioesters or carboxamide intermediates under thermal conditions to form the pyrazolo[3,4-d]pyrimidinone core .
Basic: How is structural characterization of this compound validated in academic research?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and imine tautomerism .
- IR spectroscopy : Detection of N–H stretching (3100–3300 cm) and C=N vibrations (~1600 cm) .
- Elemental analysis : Validation of empirical formula (e.g., CHN) .
Advanced: What strategies address low yields in regioselective functionalization of the pyrazolo[3,4-d]pyrimidine core?
Regioselectivity challenges arise due to the compound’s multiple reactive sites. Solutions include:
- Catalyst optimization : Acidic cesium salt of Preyssler nanoparticles improves selectivity toward 6-substituted derivatives via controlled electrophilic substitution .
- Protecting groups : Use of tetrahydro-2H-pyran or benzyl groups to block undesired positions during synthesis .
Advanced: How do researchers resolve contradictions in biological activity data across studies?
Discrepancies often stem from variations in assay conditions or substituent effects. Methodological approaches include:
- Standardized in vitro assays : COX-1/COX-2 inhibition studies with consistent IC measurements .
- Comparative SAR analysis : Systematic modification of substituents (e.g., chloro, cyclopropylmethyl) to isolate activity trends .
Advanced: What mechanistic insights exist for the compound’s interaction with biological targets?
The imine group and pyrimidine nitrogen atoms enable hydrogen bonding with enzymes like cyclooxygenases or kinases. Key findings:
- Kinetic studies : Time-dependent inhibition of CDK2, suggesting covalent binding or allosteric modulation .
- Molecular docking : Computational models predict binding affinity to adenosine receptors due to structural similarity to purines .
Advanced: How are structure-activity relationships (SAR) optimized for anticancer applications?
SAR optimization involves:
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl at position 6) enhances cytotoxicity by improving DNA intercalation .
- Hybridization : Fusion with thiazolidinone moieties improves anti-angiogenic activity in xenograft models .
Basic: What analytical challenges arise in purity assessment, and how are they mitigated?
Challenges include residual solvent detection and tautomeric impurities. Solutions:
- HPLC-MS : Quantifies impurities at <0.1% levels .
- Recrystallization : Ethanol or DMF recrystallization removes byproducts from multi-step syntheses .
Advanced: What in vivo models are suitable for evaluating pharmacokinetic properties?
- Formalin-induced paw edema : Acute anti-inflammatory activity screening with diclofenac as a reference .
- Cotton-pellet granuloma assay : Chronic inflammation models to assess sustained efficacy .
Advanced: How are computational tools applied to predict metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
